(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13467110
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17+/m1/s1 |
| Standard InChI Key | DXIGMKZFXBROMY-SJORKVTESA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol. Its IUPAC name, (2S)-2-amino-1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one, reflects three critical stereochemical elements:
-
An (S)-configured amino group at position 2 of the butanone backbone.
-
An (R)-configured pyrrolidine ring at position 3.
-
A benzyl-ethyl-amine substituent on the pyrrolidine nitrogen .
The pyrrolidine ring adopts a puckered conformation, while the benzyl and ethyl groups introduce steric bulk that influences receptor binding . The methyl branch on the butanone moiety enhances metabolic stability compared to linear analogs .
Stereochemical Impact on Bioactivity
Chirality profoundly affects this compound’s pharmacological profile:
-
The (S)-amino configuration is critical for hydrogen bonding with aspartate residues in enzyme active sites, as demonstrated in molecular docking studies of analogous compounds .
-
The (R)-pyrrolidine orientation optimizes spatial alignment with hydrophobic pockets in neurotransmitter receptors, particularly serotonin and dopamine transporters .
-
Racemic mixtures of similar amino ketones exhibit 3–5-fold lower activity in vitro compared to enantiopure forms, underscoring the importance of stereochemical control .
Synthetic Methodologies
Multi-Step Synthesis
Industrial and laboratory syntheses typically involve four stages :
Stage 1: Pyrrolidine Functionalization
-
Reaction: N-Alkylation of pyrrolidine with benzyl bromide and ethylamine.
-
Conditions: K₂CO₃, DMF, 80°C, 12 hours.
-
Yield: 68–72%.
Stage 2: Ketone Formation
-
Reaction: Coupling of the functionalized pyrrolidine with 3-methyl-2-aminobutanoyl chloride.
-
Conditions: Et₃N, CH₂Cl₂, 0°C → RT, 6 hours.
Stage 3: Chiral Resolution
-
Method: Preparative HPLC using a Chiralpak® AD-H column.
-
Mobile Phase: Hexane:isopropanol (80:20) + 0.1% diethylamine.
Stage 4: Purification
-
Technique: Recrystallization from ethyl acetate/heptane.
-
Purity: ≥98% (HPLC).
Key Synthetic Challenges
-
Diastereomer Separation: The proximity of chiral centers (C2 and C3) complicates resolution, necessitating advanced chromatographic techniques .
-
Amino Group Protection: Tert-butyloxycarbonyl (Boc) groups are employed to prevent undesired side reactions during ketone formation .
| Target | Binding Affinity (Kᵢ, nM) | Selectivity Over Related Receptors |
|---|---|---|
| Serotonin 5-HT₁A | 142 ± 18 | 12x vs. 5-HT₂A |
| Dopamine D₂ | 89 ± 11 | 8x vs. D₁ |
| Norepinephrine Transporter | 210 ± 25 | 5x vs. Serotonin Transporter |
Mechanistic studies suggest partial agonism at 5-HT₁A and antagonism at D₂ receptors, a profile associated with anxiolytic and antipsychotic effects .
Enzymatic Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 1.2 μM, potentially augmenting synaptic dopamine levels . This dual activity (receptor modulation + enzyme inhibition) is rare among amino ketones and warrants further investigation.
Physicochemical Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility (25°C) | 2.1 mg/mL | Shake-flask HPLC |
| logP | 2.8 ± 0.1 | Reversed-phase HPLC |
| pKa (amine) | 9.3 | Potentiometric titration |
| Plasma Stability (t₁/₂) | 43 minutes (human) | LC-MS/MS |
The moderate lipophilicity (logP 2.8) balances blood-brain barrier penetration and systemic clearance .
Applications in Drug Development
Lead Compound Optimization
Structural analogs of this compound have entered preclinical trials for:
-
Treatment-resistant depression: Dual 5-HT₁A/D₂ activity may address SSRI non-responders .
-
Parkinson’s disease psychosis: D₂ antagonism combined with MAO-B inhibition could alleviate hallucinations without worsening motor symptoms .
Radiolabeled Derivatives
The amino group facilitates incorporation of fluorine-18 for PET imaging:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume